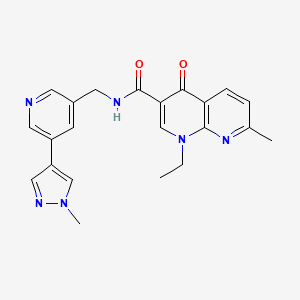
1-ethyl-7-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-ethyl-7-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C22H22N6O2 and its molecular weight is 402.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-Ethyl-7-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C19H19N7O3
- Molecular Weight : 393.4 g/mol
- CAS Number : 2034534-48-8
Biological Activity Overview
The biological activity of this compound is primarily linked to its structural components, which include a naphthyridine core and a pyrazole moiety. Research indicates that such structures often exhibit significant antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Studies have shown that compounds with similar structures to 1-Ethyl-7-methyl-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-4-oxo-1,4-dihydro-1,8-naphthyridine have demonstrated notable antimicrobial effects. For instance, derivatives containing the pyrazole ring have been reported to possess broad-spectrum antibacterial activity against various pathogens including E. coli and Staphylococcus aureus .
Anticancer Properties
The anticancer potential of this compound is supported by its ability to inhibit cell proliferation in various cancer cell lines. A study on structurally related naphthyridine derivatives indicated that they could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
The anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. Compounds with similar heterocyclic structures have been observed to reduce inflammation in animal models .
The mechanisms underlying the biological activities of this compound may include:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in disease processes.
- Interference with Cell Signaling Pathways : It may modulate pathways related to cell survival and apoptosis.
- DNA Interaction : The naphthyridine structure can interact with DNA, potentially leading to cytotoxic effects in cancer cells.
Case Studies and Research Findings
特性
IUPAC Name |
1-ethyl-7-methyl-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-4-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O2/c1-4-28-13-19(20(29)18-6-5-14(2)26-21(18)28)22(30)24-9-15-7-16(10-23-8-15)17-11-25-27(3)12-17/h5-8,10-13H,4,9H2,1-3H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEQKMHWBRICQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NCC3=CC(=CN=C3)C4=CN(N=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














